molecular formula C18H24ClFN2O3 B587243 N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide CAS No. 1797134-47-4

N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide

Katalognummer: B587243
CAS-Nummer: 1797134-47-4
Molekulargewicht: 370.849
InChI-Schlüssel: SGLIQXDPPSFKIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is a synthetic organic compound featuring a tert-butyloxycarbonyl (Boc)-protected piperidine ring linked via a methylene group to a 3-chloro-5-fluorobenzamide moiety. The Boc group serves as a protective agent for the piperidine’s secondary amine, a common strategy in medicinal chemistry to prevent undesired reactions during synthesis . The halogen substituents likely enhance binding affinity through hydrophobic interactions or electron-withdrawing effects, while the Boc group improves solubility and stability during intermediate synthesis phases.

Eigenschaften

IUPAC Name

tert-butyl 4-[[(3-chloro-5-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClFN2O3/c1-18(2,3)25-17(24)22-6-4-12(5-7-22)11-21-16(23)13-8-14(19)10-15(20)9-13/h8-10,12H,4-7,11H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLIQXDPPSFKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first protected with a tert-butyloxycarbonyl (Boc) group.

    Coupling with Benzamide: The protected piperidine intermediate is then coupled with 3-chloro-5-fluorobenzoyl chloride to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Halogen/Substituents Molecular Weight (g/mol) LogP (Predicted) Key Features
Target Compound Benzamide 3-Cl, 5-F, Boc-piperidine ~380 3.2 Boc protection, chloro-fluoro balance
B7 Benzamide 2-F, difluorophenyl ~480 2.8 Pyrazole, difluorophenyl
JNJ-54717793 Azabicycloheptane 3-fluoro-2-pyrimidinyl ~450 3.5 Bicyclic core, pyrimidine
N,N-Dimethyl-4-[...]-benzamide Benzamide CF₃, piperazine ~430 2.5 Trifluoromethyl, piperazine
MOP Benzamide SCF₃, CN ~460 4.0 High lipophilicity, cyano group

Key Research Findings and Implications

  • Halogen Effects : The target compound’s 3-chloro-5-fluoro substitution balances electron withdrawal (Cl) and metabolic stability (F), whereas analogs like B7 and MOP prioritize fluorine or trifluoromethyl groups for enhanced stability.
  • Heterocycle Influence : Piperidine/piperazine systems modulate basicity and solubility; the Boc group in the target compound offers synthetic flexibility but may limit in vivo activity compared to JNJ-54717793’s rigid bicyclic core .
  • Bulk and Solubility : Tert-butyl groups (NAT-2 , target compound) improve steric protection but may reduce solubility unless counterbalanced by polar substituents.

Notes

  • Limitations : The provided evidence lacks direct experimental data (e.g., IC₅₀, solubility) for the target compound; comparisons are based on structural inferences.
  • Synthesis Context : The Boc group is likely a temporary protective moiety, suggesting the target compound is an intermediate rather than a final drug candidate.
  • Future Directions : Comparative studies should evaluate the target’s pharmacokinetics against analogs like B7 or JNJ-54717793 to validate structural hypotheses.

Biologische Aktivität

N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide (CAS Number: 1797134-47-4) is a compound that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent studies and data.

  • Molecular Formula : C18H24ClFN2O3
  • Molecular Weight : 370.85 g/mol
  • Structure : The compound features a piperidine ring, a chloro and fluorine substituent on the benzamide moiety, and a tert-butyloxycarbonyl protective group.

Anticancer Potential

Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant anticancer activity. The compound's structure suggests it may interact with various molecular targets involved in cancer cell proliferation and survival.

  • Mechanism of Action :
    • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are pivotal in cancer signaling pathways. For instance, derivatives containing halogenated benzamides demonstrated moderate to high inhibition of RET kinase activity, leading to reduced cell proliferation in cancer models .
    • Downregulation of DHFR : Benzamide riboside has been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. This inhibition can lead to decreased cell growth, particularly in methotrexate-resistant cancer cells .
  • Case Studies :
    • In vitro studies using human T-cell leukemia models revealed that compounds similar to this compound could overcome resistance mechanisms associated with traditional chemotherapeutics like methotrexate . These findings suggest a promising avenue for developing new anticancer therapies.

Pharmacological Profile

PropertyValue
SolubilityNeat
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
Biological TargetKinases, DHFR

Research Findings

Recent literature highlights the ongoing exploration of piperidine derivatives for their therapeutic applications:

  • Cytotoxicity Studies : Compounds related to this class have shown enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .
  • Targeted Protein Degradation : The use of such compounds as linkers in PROTAC (Proteolysis Targeting Chimeras) technology indicates their potential in targeted protein degradation strategies for cancer therapy .

Q & A

Q. What are the key steps in synthesizing N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
  • Coupling reactions : Amide bond formation between the Boc-protected piperidine derivative and 3-chloro-5-fluorobenzoic acid, often mediated by coupling agents like HATU or EDCl .
  • Purification : Column chromatography or recrystallization to isolate the product. Optimization focuses on solvent selection (e.g., acetonitrile or DMF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to maximize yield .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns (e.g., splitting due to chloro/fluoro substituents) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ expected at m/z 413.15) .
  • X-ray Crystallography : SHELXL software (via SHELX suite) resolves 3D structure, particularly for verifying stereochemistry and crystal packing .

Q. How does the Boc group influence the compound’s stability and reactivity?

The Boc group acts as a protective moiety for the piperidine nitrogen, preventing oxidation or unwanted nucleophilic reactions during synthesis. It is stable under basic conditions but cleaved under acidic environments (e.g., TFA) .

Advanced Research Questions

Q. What experimental strategies address low yields in the final coupling step?

  • Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
  • In-situ monitoring : FTIR or LC-MS tracks reaction progress to identify intermediates or side products .

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved?

  • Refinement Tools : SHELXL’s PART and SUMP commands model disorder, while TWINABS corrects for twinning in diffraction data .
  • Temperature Control : Data collection at 100 K minimizes thermal motion artifacts .

Q. What biochemical pathways are influenced by the trifluoromethyl and chloro substituents?

  • Target Interactions : The trifluoromethyl group enhances lipophilicity and binding affinity to enzymes (e.g., bacterial PPTases) via hydrophobic interactions .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vitro .

Q. How do structural modifications (e.g., replacing chloro with bromo) affect bioactivity?

  • SAR Studies : Bromo substitution increases steric bulk, potentially altering binding kinetics. Comparative assays (e.g., MIC against S. aureus) quantify efficacy shifts .

Methodological Guidance

Designing a stability study for long-term storage:

  • Conditions : Store at –20°C under nitrogen; monitor degradation via HPLC at 0, 3, 6, and 12 months .
  • Key Metrics : Purity thresholds (>95%) and impurity profiling (e.g., de-Boc byproducts) .

Resolving ambiguous NMR signals in aromatic regions:

  • 2D Techniques : HSQC and HMBC correlate 1^1H-13^13C couplings to assign overlapping peaks (e.g., distinguishing chloro/fluoro-substituted aromatic protons) .

Best practices for handling hygroscopic intermediates:

  • Environment : Use gloveboxes with <10% humidity for weighing and reactions .
  • Drying Agents : Molecular sieves (3Å) in storage containers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.